molecular formula C15H16O2S B15375430 Benzhydryl ethyl sulfone CAS No. 6974-50-1

Benzhydryl ethyl sulfone

Cat. No.: B15375430
CAS No.: 6974-50-1
M. Wt: 260.4 g/mol
InChI Key: XISJKSBIOORRSE-UHFFFAOYSA-N
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Description

Benzhydryl ethyl sulfone (C15H16O2S) is a sulfone derivative characterized by a benzhydryl group (two phenyl rings attached to a central CH group) and an ethyl sulfone moiety. Sulfones are pivotal in organic synthesis and pharmaceuticals due to their stability and versatility as intermediates .

Properties

CAS No.

6974-50-1

Molecular Formula

C15H16O2S

Molecular Weight

260.4 g/mol

IUPAC Name

[ethylsulfonyl(phenyl)methyl]benzene

InChI

InChI=1S/C15H16O2S/c1-2-18(16,17)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3

InChI Key

XISJKSBIOORRSE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Benzhydryl Phenyl Sulfone (C19H16O2S)

  • Structure : The benzhydryl group forms dihedral angles of 12.53° and 41.25° with the sulfur-bound phenyl ring, creating a rigid, planar framework. Weak C–H···O interactions stabilize a two-dimensional network in the crystal lattice .
  • Crystallography : Orthorhombic space group Pca21 with cell parameters a = 16.3250 Å, b = 5.7979 Å, c = 16.4983 Å. Melting point: 189°C .

Hypothetical Benzhydryl Ethyl Sulfone

  • Expected Structure: Replacing the phenyl group with ethyl would reduce steric hindrance and rigidity.
  • Crystallographic Implications : Reduced π-π stacking due to the absence of a second aromatic ring could lead to less ordered crystal packing.

Benzyl Phenyl Sulfone (C13H12O2S)

  • Structure : A simpler analog with a benzyl group instead of benzhydryl. The absence of a second phenyl ring reduces bulkiness, likely increasing solubility in polar solvents .

Reactivity with Bases

  • Benzhydryl Dibromomethyl/Dichloromethyl Sulfones: Reactions with bases in methanol or water-dioxane produce elimination or substitution products, depending on solvent polarity. For example, dichloromethyl sulfone in 40% water-dioxane favors hydrolysis over elimination .
  • Ethyl Sulfone Reactivity : The ethyl group’s electron-donating nature might slow electrophilic reactions compared to halogenated analogs but enhance stability in protic environments.

Functional and Application-Based Comparisons

Modafinil Sulfone (C15H15NO3S)

  • Structure : Features a benzhydryl sulfone core with an acetamide substituent. Used as a pharmaceutical reference standard, highlighting sulfones’ role in drug metabolism .
  • Contrast with this compound : The absence of the acetamide group in the ethyl variant limits its pharmaceutical relevance but may enhance utility as a synthetic intermediate.

Enzymatic Sulfone Formation

  • Baeyer-Villiger Monooxygenase Reactions: Benzyl ethyl sulfide oxidizes to sulfone with >99% enantioselectivity, though sulfone byproducts increase at shorter reaction times. This compound could exhibit similar enzymatic oxidation profiles .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Structural Features
Benzhydryl phenyl sulfone C19H16O2S 308.40 189 Rigid dihedral angles, C–H···O networks
Modafinil sulfone C15H15NO3S 289.35 Acetamide functional group
This compound (hypothetical) C15H16O2S 268.35 ~150–170 (est.) Flexible ethyl group, reduced bulk

Table 2: Reactivity Trends

Compound Reaction Conditions Observed Products Key Factors Influencing Reactivity
Benzhydryl dichloromethyl sulfone 40% water-dioxane Hydrolysis products Solvent polarity
Benzyl ethyl sulfide Enzymatic oxidation (S)-sulfoxide + sulfone Substrate flexibility

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